N4-(4-aminophenyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine
Description
N4-(4-aminophenyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine is a substituted pyrimidine derivative characterized by a 6-methylpyrimidine core with an ethyl group at the N2 position and a 4-aminophenyl substituent at the N4 position. The ethyl and 4-aminophenyl groups in this compound suggest unique electronic and steric properties that may influence solubility, binding affinity, and metabolic stability compared to analogs.
Structure
3D Structure
Properties
IUPAC Name |
4-N-(4-aminophenyl)-2-N-ethyl-6-methylpyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-3-15-13-16-9(2)8-12(18-13)17-11-6-4-10(14)5-7-11/h4-8H,3,14H2,1-2H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCGUIUKBFRMAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-aminophenyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under controlled conditions.
Introduction of the Aminophenyl Group: The aminophenyl group is introduced via nucleophilic substitution reactions, where an appropriate aminophenyl halide reacts with the pyrimidine ring.
Ethylation and Methylation: The ethyl and methyl groups are introduced through alkylation reactions using ethylating and methylating agents, respectively.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N4-(4-aminophenyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminophenyl group, where nucleophiles replace the amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the amino group.
Scientific Research Applications
Chemistry
In the field of chemistry, N4-(4-aminophenyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine serves as a building block for synthesizing more complex molecules. Its reactivity allows it to function as a ligand in coordination chemistry, facilitating the formation of metal complexes that are crucial for various catalytic processes.
Biology
This compound is being studied for its potential as an enzyme inhibitor , particularly in pathways associated with cancer and other diseases. Its ability to interact with biological macromolecules makes it a candidate for drug development aimed at modulating specific biological functions.
Medicine
Research indicates that this compound may possess anticancer and antimicrobial properties. Studies have shown it can inhibit certain cancer cell lines and bacterial growth, making it a promising candidate for therapeutic applications.
Industrial Applications
In industry, this compound is explored for its utility in developing new materials such as polymers and dyes. Its unique chemical properties allow for the creation of materials with specific functionalities that can be tailored for various applications, including coatings and additives in plastics.
Case Studies
-
Anticancer Activity
- A study investigated the effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation at low concentrations, suggesting its potential as a lead compound in anticancer drug discovery.
-
Enzyme Inhibition
- Research focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The findings demonstrated that it could effectively inhibit enzyme activity by binding to active sites, thereby blocking substrate access.
-
Material Development
- An industrial application case highlighted the use of this compound in synthesizing novel polymer composites. These composites exhibited enhanced thermal stability and mechanical properties compared to traditional materials.
Mechanism of Action
The mechanism of action of N4-(4-aminophenyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Variations at N2 and N4 Positions
Key structural analogs and their substituents:
Analysis:
- N2 Position: The ethyl group in the target compound is smaller and less polar than the piperidinylethyl group in the anti-Alzheimer’s agent from . This difference may reduce blood-brain barrier penetration but improve metabolic stability.
- This could enhance solubility but reduce hydrophobic interactions in kinase binding pockets.
- Position 6: The methyl group is conserved across many analogs, suggesting its role in maintaining pyrimidine ring stability. Chlorine or bulkier substituents (e.g., naphthylmethyl in ) are linked to enhanced steric effects and kinase selectivity.
Biological Activity
N4-(4-Aminophenyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine is a synthetic organic compound belonging to the pyrimidine derivative class. Its unique structure and functional groups suggest significant biological activity, particularly in pharmacology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial activity , particularly against Plasmodium falciparum, the malaria-causing parasite. Its structural features suggest potential interactions with biological targets, making it a candidate for further pharmacological studies .
The mechanism of action involves interaction with various biological targets, including enzymes involved in nucleic acid metabolism. These interactions may inhibit critical pathways in pathogens or cancer cells, leading to reduced viability or proliferation .
Study 1: Antiparasitic Activity
A study demonstrated that derivatives of pyrimidine compounds, including this compound, showed significant activity against Plasmodium falciparum. The findings indicated that the compound could serve as a lead for developing new antimalarial drugs .
Study 2: Antimicrobial and Antibiofilm Properties
In another investigation focusing on similar compounds, it was found that derivatives of aminophenylpyrimidines exhibited antimicrobial and antibiofilm activities. These results suggest that structural modifications can enhance biological efficacy .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with other structurally related compounds is essential:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N2,N4-diphenylpyrimidine-2,4-diamine | Two phenyl groups | Antiproliferative activity | Dual aromatic substitution increases stability |
| 6-Methyl-N4-(p-tolyl)pyrimidine-2,4-diamine | Methyl and tolyl substitutions | Moderate antibacterial activity | Less polar than the target compound |
| N-(3-Aminophenyl)-N'-phenylurea | Urea linkage | Anticancer properties | Different functional group leading to varied activity profiles |
The unique combination of an ethyl group and multiple amino functionalities in this compound enhances its solubility and reactivity compared to these similar compounds .
Q & A
Q. What synthetic methodologies are recommended for preparing N<sup>4</sup>-(4-aminophenyl)-N<sup>2</sup>-ethyl-6-methylpyrimidine-2,4-diamine, and how are intermediates validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using 4-aminophenylamine and ethylamine derivatives. Key steps include:
- Substitution : Reacting a chloropyrimidine precursor (e.g., 6-methyl-2,4-dichloropyrimidine) with 4-aminophenylamine under reflux in a polar aprotic solvent (e.g., DMF) .
- Purification : Use column chromatography (silica gel, CHCl3/MeOH 10:1) to isolate intermediates. Validate purity via TLC (Rf ~0.55–0.58) and melting point analysis (observed range: 209–212°C) .
- Characterization : Confirm structure via <sup>1</sup>H NMR (e.g., δ 4.38 ppm for CH2, aromatic protons at δ 6.55–8.07 ppm) and elemental analysis (C, H, N, Cl within ±0.4% of theoretical values) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : Prioritize <sup>1</sup>H and <sup>13</sup>C NMR in DMSO-d6 to resolve NH2 and aromatic protons. Key diagnostic peaks include NH resonances (δ 9.3–10.99 ppm) and methyl groups (δ 2.0–2.5 ppm) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal packing and hydrogen-bonding networks. For example, intramolecular N–H⋯N bonds (2.8–3.0 Å) stabilize the pyrimidine core .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data between N<sup>4</sup>-aryl-substituted analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., 4-chloro vs. 4-methoxyphenyl) and assess kinase inhibition potency. For example, 4-chlorophenyl analogs show higher RTK inhibition (IC50 ~50 nM) than methoxy derivatives .
- Data Normalization : Control for assay conditions (e.g., ATP concentration in kinase assays) and validate results across multiple cell lines. Use ANOVA to statistically resolve outliers .
Q. What crystallographic strategies optimize resolution of hydrogen-bonding networks in pyrimidine derivatives?
- Methodological Answer :
- High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve weak C–H⋯π and N–H⋯O interactions. For example, C–H⋯O bonds (2.5–3.2 Å) stabilize crystal packing in related compounds .
- Twinned Data Refinement : Employ SHELXL’s TWIN/BASF commands for twinned crystals. Refinement of Flack parameter (<0.1) ensures enantiomeric purity .
Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. Electron-withdrawing groups (e.g., -Cl) increase electrophilicity at C4 of the pyrimidine ring, accelerating substitution .
- Kinetic Studies : Monitor reaction progress via HPLC. Pseudo-first-order kinetics (k = 0.12 min<sup>−1</sup> for 4-Cl derivatives) confirm substituent-dependent reactivity .
Data Contradiction Analysis
Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be resolved for this compound?
- Methodological Answer :
- Solvent Screening : Use a standardized protocol (e.g., shake-flask method) across solvents (DMSO, PBS pH 7.4, ethanol). For example, solubility in DMSO (≥50 mg/mL) vs. PBS (<0.1 mg/mL) highlights formulation challenges .
- Aggregation Testing : Perform dynamic light scattering (DLS) to detect nanoaggregates in aqueous buffers. Adjust surfactants (e.g., 0.1% Tween-80) to improve dispersion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
